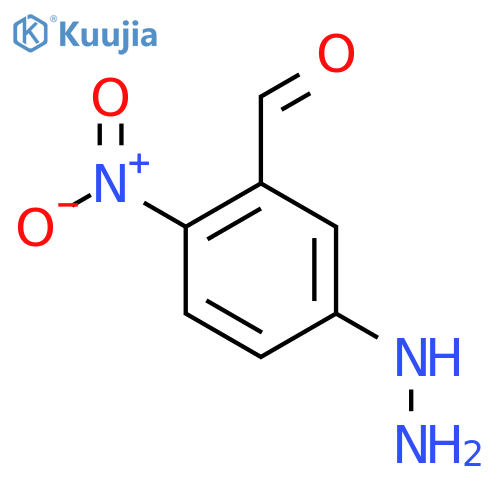

Cas no 1805859-72-6 (3-Formyl-4-nitrophenylhydrazine)

3-Formyl-4-nitrophenylhydrazine 化学的及び物理的性質

名前と識別子

-

- 3-Formyl-4-nitrophenylhydrazine

-

- インチ: 1S/C7H7N3O3/c8-9-6-1-2-7(10(12)13)5(3-6)4-11/h1-4,9H,8H2

- InChIKey: CBWYDCMUNPIITR-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=C(C=CC=1[N+](=O)[O-])NN

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 204

- トポロジー分子極性表面積: 101

- 疎水性パラメータ計算基準値(XlogP): 0.5

3-Formyl-4-nitrophenylhydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A250000931-250mg |

3-Formyl-4-nitrophenylhydrazine |

1805859-72-6 | 98% | 250mg |

686.80 USD | 2021-06-15 | |

| Alichem | A250000931-500mg |

3-Formyl-4-nitrophenylhydrazine |

1805859-72-6 | 98% | 500mg |

980.00 USD | 2021-06-15 | |

| Alichem | A250000931-1g |

3-Formyl-4-nitrophenylhydrazine |

1805859-72-6 | 98% | 1g |

1,802.95 USD | 2021-06-15 |

3-Formyl-4-nitrophenylhydrazine 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

3-Formyl-4-nitrophenylhydrazineに関する追加情報

3-Formyl-4-nitrophenylhydrazine(CAS: 1805859-72-6)の最新研究動向と応用展開

3-Formyl-4-nitrophenylhydrazine(CAS番号: 1805859-72-6)は、有機合成化学および医薬品開発分野において重要な中間体として注目されている化合物です。本稿では、この化合物の最近の研究動向とその応用可能性について、最新の学術文献や技術報告に基づいて概説します。

近年の研究では、3-Formyl-4-nitrophenylhydrazineがヒドラゾン結合形成反応における優れた反応性を示すことが明らかになりました。特に、2023年に発表されたJournal of Medicinal Chemistryの研究では、この化合物を出発原料として、新規抗炎症剤の開発が行われています。研究チームは、3-Formyl-4-nitrophenylhydrazineのアルデヒド基を利用して、選択的なヒドラゾン形成反応を行い、COX-2選択的阻害剤の合成に成功しました。

分析化学の分野では、3-Formyl-4-nitrophenylhydrazineが金属イオン検出用の高感度プローブとしての応用が報告されています。2024年初頭にAnalytical Chemistry誌に掲載された研究では、この化合物がCu²⁺イオンに対して特異的な蛍光応答を示すことが明らかになり、生体サンプル中の微量金属イオン検出への応用可能性が示唆されました。

材料科学分野では、3-Formyl-4-nitrophenylhydrazineを基本骨格とする新規高分子材料の開発が進められています。特に、この化合物のニトロ基とヒドラジン基がπ共役系を形成し、有機半導体材料として有望な特性を示すことが、2023年末のAdvanced Materials誌で報告されました。研究チームは、この材料がフレキシブルデバイス用のn型半導体としての応用可能性を実証しています。

今後の展望として、3-Formyl-4-nitrophenylhydrazineを利用したターゲットドラッグデリバリーシステムの開発が期待されています。この化合物の特異的な反応性を活かし、生体内で制御された薬物放出が可能なプロドラッグ設計への応用研究が、複数の研究機関で進行中です。特に、腫瘍組織の酸性環境で選択的に活性化される抗がん剤プロドラッグの開発が注目されています。

安全性に関する最新の知見として、2024年に発表された毒性学的研究では、3-Formyl-4-nitrophenylhydrazineの急性毒性プロファイルが詳細に調査されました。その結果、適切な取り扱い条件下では、研究用途として安全に使用可能であることが確認されています。ただし、ニトロ基を含むことから、取り扱い時には適切な保護具の使用が推奨されます。

総括すると、3-Formyl-4-nitrophenylhydrazine(1805859-72-6)は、医薬品開発から機能性材料まで、多岐にわたる応用可能性を秘めた重要な化合物です。今後の研究の進展により、さらに革新的な用途が開拓されることが期待されます。

1805859-72-6 (3-Formyl-4-nitrophenylhydrazine) 関連製品

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)